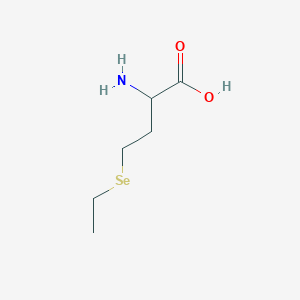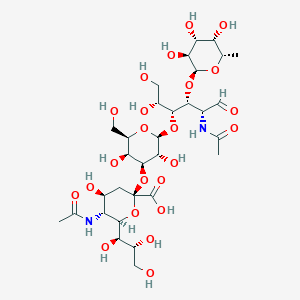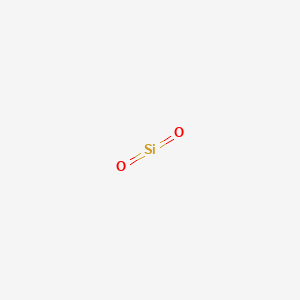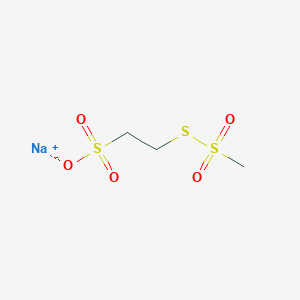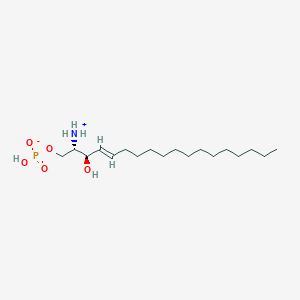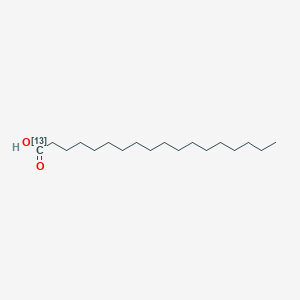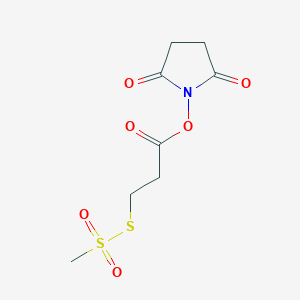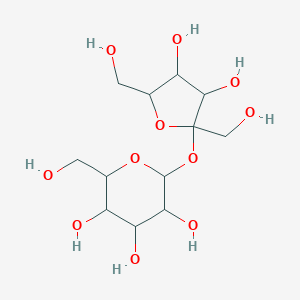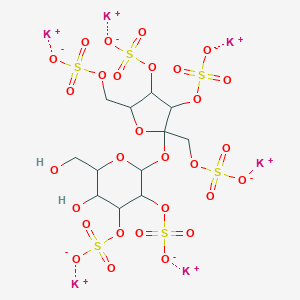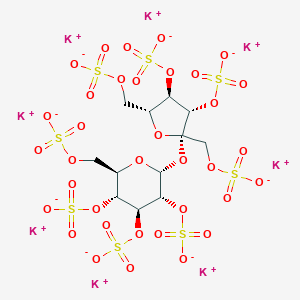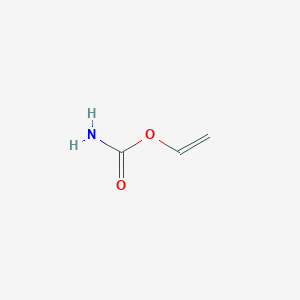
乙烯基氨基甲酸酯
描述
Vinyl carbamate is an organic compound characterized by the presence of a vinyl group attached to a carbamate moietyVinyl carbamates are known for their lower cytotoxicity compared to acrylates and methacrylates, making them a safer alternative for use in protective and decorative coatings .
科学研究应用
Vinyl carbamate has a wide range of applications in scientific research:
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of protective and decorative coatings, adhesives, and sealants.
作用机制
Target of Action
Vinyl carbamate, also known as Ethenyl carbamate, is a compound that primarily targets microRNAs (miRNAs) in the body . miRNAs are small, non-protein-coding RNAs that can function as tumor suppressors or oncogenes . They play a crucial role in regulating gene expression and are involved in various biological processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
Vinyl carbamate interacts with its targets, the miRNAs, by altering their expression . For instance, it has been found to upregulate miR-21, mir-31, miR-130a, miR-146b, and miR-377, while downregulating miR-1 and miR-143 in lung tumors . These changes in miRNA expression can lead to the deregulation of various cellular processes, potentially contributing to the development of diseases such as cancer .
Biochemical Pathways
The biochemical pathways affected by vinyl carbamate are primarily related to the metabolism of carbamates . Carbamates are widely used in medicinal chemistry due to their chemical stability and ability to permeate cell membranes . Vinyl carbamate, being a type of carbamate, can affect these metabolic pathways, leading to changes in the body’s biochemical processes .
Pharmacokinetics
The pharmacokinetics of vinyl carbamate involve its absorption, distribution, metabolism, and excretion (ADME) properties . It is known that vinyl carbamate can be metabolized by esterases to form acetaldehyde and acetic acid . This metabolic process can influence the bioavailability of vinyl carbamate, affecting its pharmacological effects .
Result of Action
The molecular and cellular effects of vinyl carbamate’s action are primarily related to its mutagenic and carcinogenic activities . Vinyl carbamate epoxide, a metabolite of vinyl carbamate, has been found to possess strong electrophilic, mutagenic, and carcinogenic activities . It can react with water to form glycolaldehyde and several related reducing compounds . These reactions can lead to DNA damage and the initiation of carcinogenesis .
Action Environment
The action, efficacy, and stability of vinyl carbamate can be influenced by various environmental factors. For instance, the presence of other chemicals, such as other carbamates or pesticides, can affect the action of vinyl carbamate . Additionally, factors such as temperature and pH can influence the stability of vinyl carbamate and its metabolites .
生化分析
Biochemical Properties
Vinyl carbamate interacts with various enzymes, proteins, and other biomolecules. It is known to be much more active than ethyl carbamate for the initiation of skin tumors and for the induction of lung adenomas in mice . Vinyl carbamate is also mutagenic to Salmonella typhimurium TA 1535 and TA 100 in the presence of reduced nicotinamide adenine dinucleotide phosphate-fortified rat or mouse liver mitochondrial supernatant fractions .
Cellular Effects
Vinyl carbamate has been observed to have significant effects on various types of cells and cellular processes. It has been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers . It has also been found to induce adenomas and sister chromatid exchanges (SCEs) in lung cells of A/J, C3HeB/FeJ, and C57BL/6J strain mice .
Molecular Mechanism
The molecular mechanism of Vinyl carbamate involves its conversion to a more reactive species through metabolic pathways. Vinyl carbamate is a suspect metabolic intermediate in ethyl carbamate carcinogenesis . It is believed to be converted to the ultimately reactive species, presumably, vinyl carbamate epoxide, which is responsible for ethyl carbamate carcinogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, Vinyl carbamate has shown changes in its effects over time. For instance, Vinyl carbamate consistently revealed strong activity for genetic endpoints. Sister Chromatid Exchange (SCE) induction levels of 5–8 times baseline were observed after animal or cell culture exposures to Vinyl carbamate .
Dosage Effects in Animal Models
The effects of Vinyl carbamate vary with different dosages in animal models. It has been found to be much more potent than ethyl carbamate in inducing adenomas and SCEs in lung cells of mice
Metabolic Pathways
Vinyl carbamate is involved in specific metabolic pathways. It is a metabolic intermediate of ethyl carbamate, and is converted to the ultimately reactive species, presumably, vinyl carbamate epoxide . This conversion is believed to be mediated by CYP2E1 .
Transport and Distribution
As a carbamate ester, it is likely to interact with various transporters or binding proteins .
准备方法
Synthetic Routes and Reaction Conditions: Vinyl carbamate can be synthesized through several methods, including the reaction of vinyl chloroformate with amines. Another method involves the Curtius rearrangement of carboxylic acids in the presence of diphenylphosphoryl azide, followed by trapping the intermediate isocyanates with various nucleophiles .
Industrial Production Methods: Industrial production of vinyl carbamate often involves the use of continuous-flow microchemical synthesis, which allows for multiple reactions and separations in a single process. This method is advantageous due to its scalability and efficiency .
化学反应分析
Types of Reactions: Vinyl carbamate undergoes various chemical reactions, including:
Polymerization: Vinyl carbamates can be polymerized to form poly(vinyl carbamates), which are used in coatings and adhesives.
Oxidation and Reduction: These reactions are less common but can be used to modify the functional groups attached to the vinyl carbamate moiety.
Substitution: Vinyl carbamates can undergo substitution reactions, particularly with nucleophiles, to form different carbamate derivatives.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or photoinitiators under UV light.
Substitution: Typically involves nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Poly(vinyl carbamates): Used in coatings and adhesives.
Substituted Carbamates: Used as intermediates in organic synthesis.
相似化合物的比较
Vinyl Carbonate: Similar in structure but contains a carbonate group instead of a carbamate group.
Acrylates and Methacrylates: Commonly used monomers in coatings but have higher cytotoxicity compared to vinyl carbamates.
Uniqueness of Vinyl Carbamate: Vinyl carbamate is unique due to its lower cytotoxicity and similar photoreactivity to acrylates and methacrylates. This makes it a safer alternative for use in various applications, particularly in protective and decorative coatings .
属性
IUPAC Name |
ethenyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c1-2-6-3(4)5/h2H,1H2,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLANIHJQRZTPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
| Record name | VINYL CARBAMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21222 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021433 | |
| Record name | Vinyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinyl carbamate is a white crystalline solid. (NTP, 1992) | |
| Record name | VINYL CARBAMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21222 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Moderately soluble (NTP, 1992) | |
| Record name | VINYL CARBAMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21222 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
15805-73-9 | |
| Record name | VINYL CARBAMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21222 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinyl carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15805-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015805739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyl carbamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vinyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VINYL CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y2431GOM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
129 to 131 °F (NTP, 1992) | |
| Record name | VINYL CARBAMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21222 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(1-Pyrenyl)propylcarboxamido]ethyl methanethiosulfonate](/img/structure/B13858.png)


